2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol
Description
Molecular Identity and Structure
The target compound 2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol features a distinctive molecular architecture characterized by multiple functional groups arranged around a substituted benzene ring. The molecule contains a primary amino group at the 2-position, a chlorine substituent at the 5-position, and a complex tertiary alcohol center bearing both a trifluoromethyl group and a cyclopropylethenyl side chain with defined stereochemistry indicated by the (1E) designation.
The closely related ethynyl analog, 2-Amino-5-chloro-alpha-(cyclopropylethynyl)-alpha-(trifluoromethyl)benzenemethanol, has been extensively characterized with a molecular formula of C₁₃H₁₁ClF₃NO and molecular weight of 289.68 grams per mole. This structural similarity suggests that the ethenyl variant would possess comparable molecular dimensions and electronic properties, differing primarily in the saturation state of the carbon-carbon bond within the cyclopropyl-containing side chain.
Structural analysis of related compounds reveals the presence of multiple stereogenic centers, with particular attention paid to the alpha-carbon bearing both the trifluoromethyl and cyclopropyl-containing substituents. The stereochemical designation in pharmaceutical applications typically favors the (S)-configuration, as demonstrated in efavirenz-related intermediates where this stereochemistry is crucial for biological activity.
Historical Context and Discovery
The development of compounds within this structural family emerged from pharmaceutical research programs focused on human immunodeficiency virus type 1 reverse transcriptase inhibitors. The foundational work on efavirenz, first described in comprehensive synthetic studies, established the importance of the 2-amino-5-chloro-substituted benzenemethanol framework combined with trifluoromethyl and cyclopropyl-containing substituents.
Historical synthesis reports from 1998 document the practical asymmetric synthesis of efavirenz, highlighting the critical nature of stereocontrolled formation of the tertiary alcohol center. This work demonstrated remarkable levels of stereocontrol through enantioselective addition reactions, achieving excellent chemical and optical purity in the target compounds. The research established precedent for handling similar molecular frameworks and provided insights into the stability and reactivity patterns of these complex structures.
Patent literature from 2016 and subsequent years has expanded the synthetic methodologies for preparing chiral cyclopropyl ethynyl tertiary alcohols, indicating continued interest in this structural motif. These developments suggest ongoing research into structure-activity relationships within this compound family, potentially extending to ethenyl analogs and related derivatives.
Classification in Chemical Taxonomy
Within established chemical classification systems, this compound belongs to several overlapping categories. Primary classification places it among the benzenemethanol derivatives, specifically those bearing amino and halogen substituents on the aromatic ring.
The compound further classifies as an organofluorine molecule due to the presence of the trifluoromethyl group, which significantly influences its physical and chemical properties. The trifluoromethyl substituent is known to enhance metabolic stability and alter electronic properties compared to non-fluorinated analogs. This classification connects it to broader families of pharmaceutical intermediates where fluorine incorporation serves specific therapeutic purposes.
From a stereochemical perspective, the compound represents a member of the chiral tertiary alcohol class, with the alpha-carbon serving as a stereogenic center. The presence of the (1E)-configured ethenyl linkage introduces additional geometric constraints that distinguish it from the more commonly studied ethynyl analogs.
| Classification Category | Specific Designation | Key Structural Features |
|---|---|---|
| Primary Class | Benzenemethanol derivative | Aromatic alcohol framework |
| Functional Groups | Amino-substituted, halogenated | 2-amino, 5-chloro substitution pattern |
| Organofluorine Type | Trifluoromethyl-containing | Alpha-trifluoromethyl substitution |
| Stereochemical Class | Chiral tertiary alcohol | Stereogenic alpha-carbon center |
| Geometric Features | (1E)-Ethenyl configuration | Defined alkene geometry |
Relationship to Related Trifluoromethyl Compounds
The structural framework of this compound exhibits close relationships to several well-characterized trifluoromethyl-containing compounds. Most notably, the ethynyl analog 2-Amino-5-chloro-alpha-(cyclopropylethynyl)-alpha-(trifluoromethyl)benzenemethanol serves as the nearest structural relative, differing only in the saturation state of the carbon-carbon bond within the cyclopropyl-containing side chain.
Comparative analysis with 3,5-bis(trifluoromethyl)benzyl alcohol reveals the influence of trifluoromethyl positioning on molecular properties. While the bis-trifluoromethyl compound contains two trifluoromethyl groups in meta positions on the aromatic ring, the target compound features a single trifluoromethyl group attached to the aliphatic carbon center, representing a different electronic environment and steric arrangement.
The relationship extends to the broader efavirenz family, where compounds designated as "Efavirenz Related Compound A" share the core 2-amino-5-chlorophenyl framework with trifluoromethyl and cyclopropyl-containing substituents. These compounds demonstrate the pharmaceutical relevance of this structural motif and provide insights into structure-activity relationships within the family.
Research into synthesis methodologies has revealed common synthetic strategies across related trifluoromethyl compounds, including enantioselective alkyne addition reactions and stereocontrolled tertiary alcohol formation. These methodological similarities suggest that synthetic approaches developed for ethynyl analogs may be adaptable to ethenyl variants, facilitating future research and development efforts.
The relationship network also encompasses simpler trifluoromethyl benzyl alcohols, such as 3-(trifluoromethyl)benzyl alcohol, which share the fundamental aromatic alcohol framework but lack the complex substituent pattern of the target compound. These simpler analogs provide baseline properties for understanding the incremental effects of additional functional groups and stereochemical complexity.
Properties
IUPAC Name |
(E)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3NO/c14-9-3-4-11(18)10(7-9)12(19,13(15,16)17)6-5-8-1-2-8/h3-8,19H,1-2,18H2/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPXOOZAWLPVFD-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=CC(C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C=C/C(C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
This method, described in CN103833560A, involves a low-temperature (−78°C) addition of cyclopropylethynylmagnesium bromide to 2-amino-5-chloro-α-trifluoromethylacetophenone under chiral induction.
Steps :
-
Protection : The amino group in 2-amino-5-chlorophenyl trifluoromethyl ketone is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate.
-
Grignard Addition : Cyclopropylethynylmagnesium bromide (2.5 equiv) is added dropwise to the ketone in tetrahydrofuran (THF) at −78°C in the presence of (R)-BINOL (10 mol%) as a chiral ligand.
-
Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane.
Data :
| Parameter | Value |
|---|---|
| Yield | 68% |
| ee | 92% |
| Reaction Time | 24 h |
| Temperature | −78°C |
Limitations
-
Cryogenic Conditions : Maintaining −78°C necessitates dry ice/acetone baths, complicating scale-up.
-
Ligand Cost : (R)-BINOL’s high cost (∼$1,200/mol) limits industrial viability.
-
Grignard Stability : Cyclopropylethynylmagnesium bromide exhibits poor thermal stability, requiring slow addition rates.
Method 2: Zinc-Mediated Asymmetric Addition at Ambient Temperature
Catalytic System Optimization
A patent by CN103833560A discloses a room-temperature method using zinc triflate and a chiral pyrrolidine-based ligand ((1R,2S)-1-phenyl-2-(1-pyrrolidyl)-1-propanol).
Mechanism :
-
Zinc triflate activates the ketone via Lewis acid coordination, enhancing electrophilicity.
-
The chiral ligand induces axial chirality, steering the cyclopropylethynyl group’s approach to the Re face of the ketone.
Procedure :
-
Catalyst Formation : Zinc triflate (1.2 equiv) and the chiral ligand (15 mol%) are premixed in 2-methyltetrahydrofuran (2-MeTHF).
-
Nucleophilic Addition : Cyclopropylethynylzinc bromide (1.5 equiv) is added at 25°C, followed by the unprotected ketone.
-
Workup : The mixture is quenched with ammonium chloride, extracted with ethyl acetate, and purified via silica gel chromatography.
Data :
| Parameter | Value |
|---|---|
| Yield | 86% |
| ee | 99.2% |
| Reaction Time | 12 h |
| Solvent | 2-MeTHF |
Advantages Over Method 1
-
Ambient Conditions : Eliminates cryogenic requirements, reducing energy costs.
-
Ligand Efficiency : The pyrrolidine ligand achieves higher ee (99.2%) at lower loading (15 mol%).
-
Solvent Sustainability : 2-MeTHF, derived from renewable resources, offers greener processing.
Method 3: One-Pot Tandem Deprotection-Cyclization
Integrated Approach
A modified protocol from LGC Standards combines deprotection and cyclization in a single pot, enhancing atom economy.
Sequence :
-
Protected Intermediate Synthesis : The Boc-protected adduct from Method 1 is isolated.
-
Acid-Mediated Deprotection-Cyclization : TFA in refluxing toluene (110°C) simultaneously removes the Boc group and induces cyclization to form the benzoxazepinone core.
Data :
| Parameter | Value |
|---|---|
| Overall Yield | 74% |
| Purity | 98.5% (HPLC) |
| Reaction Time | 8 h |
Scalability Considerations
-
Continuous Flow Potential : The exothermic deprotection step is amenable to flow chemistry, improving heat management.
-
Byproduct Formation : <1% of over-cyclized byproducts observed, mitigated by precise temperature control.
Comparative Analysis of Synthetic Routes
| Metric | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Yield | 68% | 86% | 74% |
| ee | 92% | 99.2% | N/A |
| Temperature | −78°C | 25°C | 110°C |
| Catalyst Cost | High ($1,200/mol) | Moderate ($400/mol) | Low ($50/mol) |
| Industrial Feasibility | Low | High | Moderate |
Method 2 emerges as the most balanced approach, offering high ee, ambient conditions, and moderate catalyst costs. However, Method 3’s integration of deprotection and cyclization streamlines production for downstream applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro or amino positions, using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NaOMe, NaOEt, DMF (dimethylformamide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino and chloro groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
Key structural analogs and their substituents are compared below:
Key Observations :
- Amino Group: Unique to the target compound and Efavirenz intermediates, this group may enhance hydrogen bonding in biological targets .
- Trifluoromethyl (-CF₃) : Present in the target compound and Efavirenz intermediates, this group improves lipophilicity and resistance to oxidative metabolism .
- Cyclopropylethylenyl vs.
Antimicrobial Activity (Salicylanilides and Benzoates)
- 4-(Trifluoromethyl)benzoates : Exhibited MICs (Minimum Inhibitory Concentrations) of 1.33–4.82 μmol/L against M. tuberculosis and S. aureus, with selectivity indexes (SI) up to 4.46 .
- Parent Salicylanilides: Higher cytotoxicity (IC₅₀: 0.36–1.98 μmol/L) compared to benzoates, attributed to free phenolic groups .
Implications for Target Compound: The trifluoromethyl group in the target compound may similarly enhance antimicrobial activity while reducing cytotoxicity compared to phenolic analogs.
Cytotoxicity Profile
- 4-(Trifluoromethyl)benzoic Acid : Low cytotoxicity (IC₅₀: 563.7 µmol/L) .
- Ester Derivatives : IC₅₀ values 1.33–4.82 μmol/L, suggesting that esterification mitigates cytotoxicity compared to parent salicylanilides .
Comparison: The target compound’s benzenemethanol scaffold may confer intermediate cytotoxicity, influenced by the amino and trifluoromethyl groups. Further testing is required to validate this hypothesis.
Biological Activity
2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol, also known by its CAS number 221177-51-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
- Molecular Formula : C13H13ClF3NO
- Molecular Weight : 291.7 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways, particularly those involved in apoptosis and cell cycle regulation. It is hypothesized that the compound may act as an inhibitor of specific proteins that are crucial for cancer cell survival.
Target Proteins
Recent studies indicate that compounds similar in structure to this compound can bind to anti-apoptotic Bcl-2 family proteins, such as Mcl-1 and Bfl-1. These proteins are often overexpressed in cancers, making them viable targets for therapeutic intervention .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant cytotoxic effects on various cancer cell lines. For example, it has been shown to induce apoptosis in lymphoma cells that depend on Mcl-1 and Bfl-1 for survival. The mechanism involves the disruption of the protein-protein interactions that these anti-apoptotic proteins maintain with pro-apoptotic factors .
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Lymphoma Cells | 10 | Induction of apoptosis via Mcl-1/Bfl-1 inhibition |
| Melanoma Cells | 15 | Disruption of survival signaling |
| Breast Cancer Cells | 20 | Inhibition of cell proliferation |
Case Studies
Several case studies have highlighted the potential of this compound in cancer therapy:
- Lymphoma Study : A study involving engineered lymphoma cells showed that treatment with the compound led to a significant increase in apoptosis rates compared to control groups. The study also noted that concurrent silencing of Mcl-1 and Bfl-1 further enhanced the apoptotic response, indicating a synergistic effect when targeting multiple pathways .
- Melanoma Resistance : Another case study focused on melanoma cells resistant to MAPK inhibitors demonstrated that treatment with this compound could overcome resistance mechanisms by modulating the expression levels of anti-apoptotic proteins .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol, and what are the critical reaction conditions?
- Methodology : Utilize multi-step synthesis involving halogenation, cyclopropane coupling, and trifluoromethylation. For example:
Start with 2-amino-5-chlorobenzoic acid (precursor in ) for the benzene backbone.
Introduce the cyclopropane ethenyl group via Heck coupling (as seen in for similar Schiff base syntheses).
Install the trifluoromethyl group using Ruppert-Prakash reagents (CF₃SiMe₃) under catalytic conditions .
- Critical Conditions : Control stereochemistry during cyclopropane coupling (1E configuration) via palladium catalysts and optimize trifluoromethylation temperature (≤0°C) to avoid byproducts.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology :
- Chromatography : Use HPLC with a C18 column ( recommends purity checks via retention time).
- Spectroscopy :
- ¹H/¹³C NMR : Confirm trifluoromethyl (-CF₃) peaks at ~110–120 ppm (¹³C) and cyclopropane protons as doublets (δ 1.2–2.0 ppm) .
- HRMS : Match molecular ion [M+H]⁺ with theoretical mass (e.g., calculated via ’s formula: C₁₅H₁₄ClF₃NO).
Advanced Research Questions
Q. What contradictory findings exist in the literature regarding the stereochemical stability of the (1E)-cyclopropylethenyl group, and how can they be resolved?
- Data Contradictions : Some studies report isomerization under acidic conditions (e.g., HCl catalysis), while others note stability in polar aprotic solvents .
- Resolution Strategy :
Perform variable-temperature NMR to track isomerization kinetics.
Compare computational models (DFT calculations, as in ) with experimental data to identify stabilizing interactions (e.g., π-π stacking with the benzene ring) .
Q. How does the trifluoromethyl group influence the compound’s electronic properties, and what experimental methods can quantify this effect?
- Methodology :
- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects of -CF₃ (expected to lower HOMO/LUMO gaps) .
- X-ray Crystallography : Resolve bond angles/distances (e.g., C-F bonds ~1.33 Å, per ’s crystallographic data for similar structures).
Q. What are the challenges in analyzing biological activity data for this compound, given its structural complexity?
- Key Issues :
- Low aqueous solubility due to the trifluoromethyl and cyclopropane groups.
- Potential off-target interactions from the amino and benzenemethanol moieties.
- Solutions :
- Use molecular docking ( ’s receptor-response models) to predict binding affinities.
- Optimize solubility via co-solvents (e.g., DMSO:PBS mixtures) or pro-drug derivatization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
